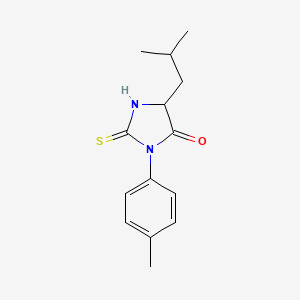

![molecular formula C23H17ClF3N3O2 B2587766 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[2-(1H-indol-3-yl)ethyl]benzamide CAS No. 1022600-61-8](/img/structure/B2587766.png)

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[2-(1H-indol-3-yl)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a monocarboxylic acid that is 2-phenoxypropanoic acid in which the hydrogen at the para position of the phenyl ring has been replaced by a [3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy group .

Synthesis Analysis

The synthesis of this compound involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis

The molecular formula of this compound is C20H9Cl3F5N3O3 . The InChI code is 1S/C20H9Cl3F5N3O3/c21-10-5-9 (30-19 (33)31-17 (32)15-13 (24)2-1-3-14 (15)25)6-11 (22)16 (10)34-18-12 (23)4-8 (7-29-18)20 (26,27)28/h1-7H, (H2,30,31,32,33) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Pd-catalyzed coupling reactions and hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 361.701 . The compound is a Bronsted acid, capable of donating a hydron to an acceptor .Scientific Research Applications

Chemical Structure and Properties

This compound has been studied for its structural characteristics and interactions in the crystal form. It exhibits significant interactions such as N—H⋯F hydrogen bonds, C—Cl⋯π, and N—O⋯π interactions, leading to a three-dimensional network in its crystal form, indicating its potential for detailed structural analysis and applications in crystallography (Jeon, Kim, Lee, & Kim, 2013).

Antitumor Activity

Several studies have focused on the antitumor potential of compounds structurally related to 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[2-(1H-indol-3-yl)ethyl]benzamide. For instance, N-pyridinyl or N-aryl-2-(1-benzylindol-3-yl)glyoxamide-based compounds, similar in structure, have shown significant cytotoxic effects against various cancer cell lines, indicating potential applications in cancer research and therapy (Marchand, Antoine, Le Baut, Czech, Baasner, & Günther, 2009). Furthermore, other related benzamide derivatives have demonstrated antiproliferative activity against human lung carcinoma cells, suggesting a role in cancer treatment research (Raffa, D’Anneo, Plescia, Daidone, Lauricella, & Maggio, 2019).

Drug Metabolism Studies

The compound has been included in studies related to the metabolism of related antineoplastic drugs, such as flumatinib, in clinical trials for chronic myelogenous leukemia. These studies provide insights into the metabolic pathways of similar compounds, which is crucial for drug development and understanding pharmacokinetics (Gong, Chen, Deng, & Zhong, 2010).

Luminescence and Photophysical Properties

Research on pyridyl substituted benzamides, related to this compound, has shown interesting luminescent and photophysical properties. These compounds demonstrate luminescence in both solution and solid states and exhibit multi-stimuli-responsive behavior, which can be applied in materials science, especially in developing new luminescent materials (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

Applications in Epilepsy and Pain Treatment

Compounds structurally similar to the subject compound have been identified as effective in animal models of epilepsy and pain. Studies on N-pyridyl benzamide derivatives, which share a common structural motif, have led to the development of compounds with potential applications in treating epilepsy and pain (Amato, Roeloffs, Rigdon, Antonio, Mersch, McNaughton-Smith, Wickenden, Fritch, & Suto, 2011).

Safety and Hazards

properties

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[2-(1H-indol-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClF3N3O2/c24-19-11-16(23(25,26)27)13-30-22(19)32-17-7-5-14(6-8-17)21(31)28-10-9-15-12-29-20-4-2-1-3-18(15)20/h1-8,11-13,29H,9-10H2,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEQUSHNTUPWKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2587686.png)

![{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/no-structure.png)

![N-[[1-(6-Chloro-5-methylpyridin-3-yl)sulfonylpyrrolidin-3-yl]methyl]-N-methylpropan-1-amine](/img/structure/B2587689.png)

![2-[(2,3-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2587690.png)

![5-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2587691.png)

methanone](/img/structure/B2587696.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone](/img/structure/B2587698.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide](/img/structure/B2587704.png)

![4-(4-Methoxyphenyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2587705.png)